TC-A 2317 Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

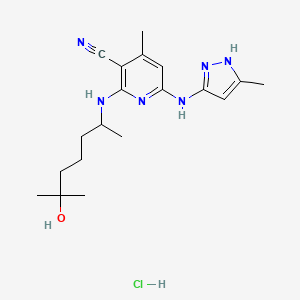

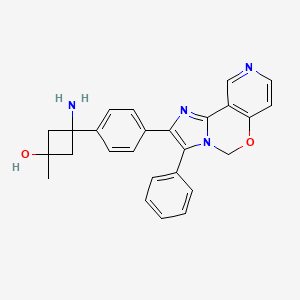

TC-A 2317 hydrochloride: is a potent and selective inhibitor of Aurora kinase A, with a dissociation constant (Ki) of 1.2 nanomolar. It exhibits excellent selectivity over Aurora kinase B (Ki = 101 nanomolar) and more than 60 other kinases. This compound is known for its good cell permeability and antitumor activity .

Wissenschaftliche Forschungsanwendungen

Chemistry: TC-A 2317 hydrochloride is used as a tool compound to study the role of Aurora kinase A in cell cycle regulation and mitosis. It helps in understanding the biochemical pathways and molecular mechanisms involved in cell division .

Biology: In biological research, TC-A 2317 hydrochloride is used to investigate the effects of Aurora kinase A inhibition on cellular processes such as proliferation, apoptosis, and differentiation. It is also used in studies related to cancer biology and the development of targeted therapies .

Medicine: TC-A 2317 hydrochloride has shown potential as an antitumor agent in preclinical studies. It is being explored for its therapeutic applications in various types of cancer, including colorectal carcinoma and other solid tumors .

Industry: In the pharmaceutical industry, TC-A 2317 hydrochloride is used in drug discovery and development programs focused on targeting Aurora kinase A. It serves as a lead compound for the development of new anticancer drugs .

Wirkmechanismus

TC-A 2317 hydrochloride exerts its effects by selectively inhibiting Aurora kinase A, a key regulator of mitosis. By binding to the ATP-binding site of Aurora kinase A, it prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis. This inhibition disrupts the proper alignment and segregation of chromosomes during cell division, ultimately resulting in the suppression of tumor growth .

Safety and Hazards

In case of inhalation, one should be moved to fresh air and given artificial respiration if breathing stops . If it comes into contact with skin, it should be washed off with copious amounts of water . If swallowed, the mouth should be washed out with copious amounts of water . It is not flammable or combustible .

Biochemische Analyse

Biochemical Properties

TC-A 2317 hydrochloride acts as an inhibitor of Aurora kinase A with a high affinity (Ki = 1.2 nM). It exhibits excellent selectivity over Aurora kinase B (Ki = 101 nM) and more than 60 other kinases . The compound interacts with the ATP-binding site of Aurora kinase A, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

TC-A 2317 hydrochloride has been shown to affect various types of cells, particularly cancer cells. It inhibits the proliferation of HCT116 cells with an IC50 of 115 nM . By targeting Aurora kinase A, TC-A 2317 hydrochloride disrupts the mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and inducing apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antitumor activity.

Molecular Mechanism

The molecular mechanism of TC-A 2317 hydrochloride involves its binding to the ATP-binding site of Aurora kinase A, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of key substrates involved in mitotic spindle assembly and chromosome segregation. As a result, cells treated with TC-A 2317 hydrochloride experience mitotic defects, leading to cell cycle arrest and apoptosis. Additionally, the compound’s selectivity for Aurora kinase A over other kinases minimizes off-target effects and enhances its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, TC-A 2317 hydrochloride has demonstrated stability and sustained activity over time. In in vitro studies, the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells. In in vivo studies, TC-A 2317 hydrochloride has shown good pharmacokinetic properties, with a Cmax value of 4930 nM and a serum concentration of 52 nM after 24 hours at a dosage of 30 mg/kg in rats

Dosage Effects in Animal Models

The effects of TC-A 2317 hydrochloride vary with different dosages in animal models. At a dosage of 30 mg/kg administered orally for 14 days, the compound inhibited tumor growth by 59% in an HCT-116 xenograft mice model without causing a decrease in body weight . Higher doses may result in increased efficacy, but potential toxic or adverse effects should be carefully monitored to determine the optimal therapeutic window.

Transport and Distribution

TC-A 2317 hydrochloride is transported and distributed within cells and tissues through mechanisms that involve its interaction with transporters and binding proteins. The compound exhibits good cell permeability, allowing it to effectively reach its target within cells. Its distribution within tissues is influenced by factors such as blood flow, tissue affinity, and cellular uptake mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TC-A 2317 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods: Industrial production of TC-A 2317 hydrochloride typically involves optimizing the synthetic route to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: TC-A 2317 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano and amino groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and amines, with conditions such as elevated temperatures and the presence of a base.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of TC-A 2317 hydrochloride, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

VX-680 (MK-0457): Another Aurora kinase inhibitor with activity against Aurora kinase A, B, and C.

Alisertib (MLN8237): A selective Aurora kinase A inhibitor with similar antitumor properties.

Danusertib (PHA-739358): A pan-Aurora kinase inhibitor with activity against multiple kinases

Uniqueness: TC-A 2317 hydrochloride stands out due to its high selectivity for Aurora kinase A over Aurora kinase B and other kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its good cell permeability and pharmacokinetic profile make it a valuable tool in both research and drug development .

Eigenschaften

IUPAC Name |

2-[(6-hydroxy-6-methylheptan-2-yl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6O.ClH/c1-12-9-16(22-17-10-14(3)24-25-17)23-18(15(12)11-20)21-13(2)7-6-8-19(4,5)26;/h9-10,13,26H,6-8H2,1-5H3,(H3,21,22,23,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVATYHPJJPMIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245907-03-2 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 2-[(5-hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245907-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)

![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)

![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)

![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)